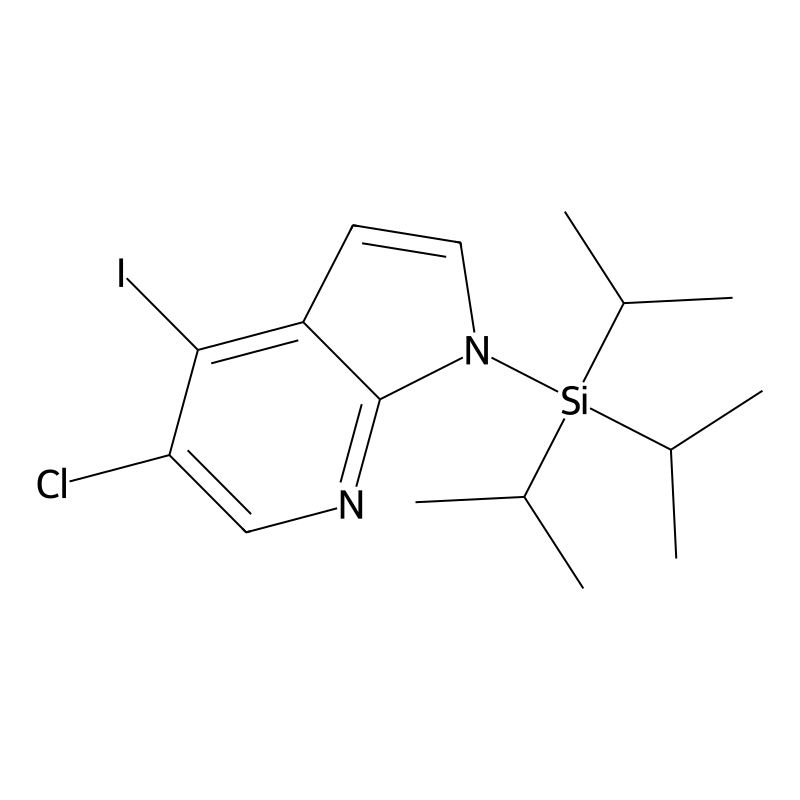

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

Field: Organic Chemistry.

Method: The synthesis is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst.

Results: The gram-scale synthesis of the major product was carried out with good yields (up to 80%).

Synthesis of Trifluoromethylpyridines

Field: Agrochemical and Pharmaceutical Industries.

Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.

Method: Various methods of synthesizing 2,3,5-DCTF have been reported.

Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound belonging to the pyrrolopyridine class, characterized by its unique molecular structure. The molecular formula of this compound is C16H25ClI N2Si, and it has a molecular weight of 400.38 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which integrates both pyridine and pyrrole moieties, enhanced by the presence of chlorine and iodine substituents, as well as a triisopropylsilyl group that can influence its chemical reactivity and solubility.

There is no scientific literature readily available on the mechanism of action of this compound.

- Substitution Reactions: The chloro and iodo groups can be replaced with other nucleophiles under suitable conditions.

- Oxidation and Reduction: The compound can participate in oxidation or reduction reactions, yielding different derivatives.

- Hydrolysis: The triisopropylsilanyl group may undergo hydrolysis in acidic or basic environments, resulting in corresponding hydroxyl derivatives.

These reactions are facilitated by common reagents such as bases (e.g., triethylamine) and nucleophiles (amines or thiols) .

The synthesis of 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

- Starting Materials: The reaction begins with 5-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine and triisopropylsilyl chloride.

- Reaction Conditions: The reaction is performed in an anhydrous environment with a base such as triethylamine to prevent hydrolysis.

- Reaction Mechanism: The triisopropylsilyl chloride reacts with the nitrogen atom of the pyrrolo[2,3-b]pyridine under these controlled conditions to yield the desired product .

5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine finds applications primarily in scientific research:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: The compound may be employed in studies investigating biological pathways or as a probe in biochemical assays.

- Material Science: Its unique structure allows for exploration in developing new materials .

Interaction studies involving 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets. Techniques such as radiolabeled binding assays or surface plasmon resonance may be used to elucidate its mechanism of action and potential therapeutic effects. These studies are crucial for understanding how the compound interacts at a molecular level within biological systems .

Several compounds share structural similarities with 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Chlorine and fluorine substituents | Different reactivity profile due to fluorine |

| 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine | Fluorine and methyl groups | Potentially altered biological activities |

| 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Bromine instead of iodine | May exhibit different pharmacological properties |

| 4-Iodo-5-fluoro-1H-pyrrolo[2,3-b]pyridine | Iodine at a different position | Altered electronic properties affecting reactivity |

These compounds illustrate the versatility of the pyrrolopyridine scaffold while highlighting how modifications can lead to significant differences in reactivity and biological activity. The unique combination of chlorine and iodine in 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine contributes to its distinct pharmacological profile compared to its analogs .